molecular formula C20H11ClF3NOS2 B2490392 3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide CAS No. 1024316-70-8

3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide

Cat. No. B2490392
CAS RN: 1024316-70-8
M. Wt: 437.88
InChI Key: WVVFKYWYEWZCGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide" involves multi-step chemical reactions, including condensation and cyclization processes. For example, a related compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, was synthesized via condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile through amination and cyclization steps (Ji et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds reveals detailed atomic arrangements and bond configurations, often determined by X-ray crystallography. For instance, the crystal structure of a structurally related benzamide was determined, showcasing the precise geometric parameters essential for understanding the compound's chemical behavior and interaction potential (Li et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving related compounds often include substitutions and cyclizations, which are critical for achieving the desired chemical structures with potential biological activities. For example, synthesizing 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol involved hydrolytic cleavage and cyclization steps to obtain benzothiazines and their sulfones, indicating the versatility and reactivity of these compounds (Thomas et al., 2003).

Scientific Research Applications

Antitumor Activity

The compound has shown distinct inhibitory capacity against the proliferation of various cancer cell lines, including A549 and BGC-823. This suggests its potential application in the field of cancer research and therapy (Ji et al., 2018).

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antibacterial activity. This points towards its use in the development of new antibiotics or antimicrobial agents (Naganagowda & Petsom, 2011).

Synthesis and Reactivity

Studies on the synthesis and reactivity of this compound and its derivatives have provided insights into novel synthetic routes and reaction mechanisms. This knowledge is crucial for the development of new compounds with potential applications in various fields of chemistry and pharmacology (Ahmed, 2007).

Herbicidal Activity

A derivative of this compound has shown preliminary herbicidal activity, indicating its potential use in agricultural applications (Li et al., 2008).

Pharmacophore Development

The structural and chemical properties of this compound have contributed to the development of pharmacophores - a key step in drug design and discovery (Talupur et al., 2021).

properties

IUPAC Name

3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF3NOS2/c21-16-15-10-5-11-3-1-2-4-14(11)17(15)27-18(16)19(26)25-12-6-8-13(9-7-12)28-20(22,23)24/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVFKYWYEWZCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C3Cl)C(=O)NC4=CC=C(C=C4)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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